2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
Description
This compound features a piperidine core linked via a sulfanylmethyl (-SCH2-) group to a 5-methyl-1,3,4-thiadiazole heterocycle. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, with a methyl substituent at position 5. The hydrochloride salt enhances solubility in polar solvents. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest that the methyl group confers moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Properties
Molecular Formula |
C9H16ClN3S2 |
|---|---|
Molecular Weight |
265.8 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C9H15N3S2.ClH/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8;/h8,10H,2-6H2,1H3;1H |
InChI Key |
GSPOZTQIWWETCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA replication in bacterial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine Hydrochloride (CAS 1864073-25-5)
- Structural Differences :
- Heterocycle : Replaces thiadiazole with oxadiazole (oxygen instead of sulfur in the ring).
- Substituent : Phenyl group at position 5 vs. methyl in the target compound.
- The bulky phenyl group may hinder steric interactions in binding pockets compared to the smaller methyl group .
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
- Structural Differences :
- Core : Oxazole (one oxygen, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
- Functional Groups : Phenethyl acetamide chain absent in the target compound.
- Functional Impact :
Substituent and Functional Group Comparisons
2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (CAS 392244-45-0)
- Key Difference : Replaces piperidine-sulfanylmethyl with a butanamide side chain.
4-[(Benzenesulfonyl)methyl]piperidine Hydrochloride (CAS 1112052-89-7)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride | C9H15ClN3S2 (inferred) | ~264.5 (calculated) | 1,3,4-thiadiazole | 5-methyl | Sulfanyl, piperidine |
| 4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride | C14H18ClN3OS | 311.8 | 1,3,4-oxadiazole | 5-phenyl | Sulfanyl, piperidine |
| iCRT3 | C23H25N3O2S | 407.5 | Oxazole | 4-ethylphenyl, phenethyl | Sulfanyl, acetamide |
| 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride | C12H16ClNO2S | 289.8 | None | Benzenesulfonyl | Sulfonyl, piperidine |
Research Findings and Implications
- Steric Effects : The methyl group in the target compound likely reduces steric hindrance compared to phenyl-substituted analogs, improving binding to compact active sites .
- Solubility vs. Permeability : Sulfanyl-linked piperidine derivatives balance moderate lipophilicity (from methyl) and solubility (from hydrochloride), whereas sulfonyl analogs prioritize solubility at the expense of permeability .
Biological Activity
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. The thiadiazole moiety, particularly the 1,3,4-thiadiazole derivatives, is known for a wide range of pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring linked to a 5-methyl-1,3,4-thiadiazole group via a sulfanyl (thioether) linkage. This unique structure may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₈H₁₃N₃S₂
- Molecular Weight : 205.34 g/mol
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.
| Compound | Target Organisms | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32.6 | |
| This compound | Escherichia coli | 47.5 | |
| Thiadiazole derivatives | Candida albicans | 24–26 (fluconazole control) |
The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against specific pathogens and could be developed into a therapeutic agent.
Antifungal Activity
The antifungal properties of thiadiazole derivatives have been documented extensively. Compounds similar to this compound have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger.
Case Studies
A study by Dogan et al. highlighted the antimicrobial efficacy of various substituted thiadiazoles against Staphylococcus aureus, showing that modifications at the amine group significantly influenced activity levels. The introduction of halogen atoms was found to enhance antibacterial effects against Gram-positive bacteria while oxygenated substituents improved antifungal activity against A. niger and C. albicans .
While specific mechanisms for the compound's action remain to be fully elucidated, it is hypothesized that the thiadiazole ring may interfere with microbial cell wall synthesis or disrupt cellular metabolism due to its structural similarities with known antibiotics . The presence of the piperidine ring may also play a role in enhancing membrane permeability or binding affinity to target sites.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between 5-methyl-1,3,4-thiadiazole-2-thiol and a piperidine derivative bearing a sulfonyl or halide leaving group. Key steps include:
- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to enhance reactivity. Reaction temperatures range from 60–80°C, monitored by TLC for completion .
- Purification : Post-reaction, ice-cold water is added to precipitate the product, followed by filtration and recrystallization from methanol to improve purity .
- Yield Enhancement : Adjusting stoichiometric ratios (1:1.2 for thiol:piperidine derivative) and employing continuous flow reactors for large-scale synthesis .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; rinse exposed areas with water immediately .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests indicate degradation <5% over 12 months under these conditions .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm piperidine ring substitution patterns and thiadiazole-thioether linkage. Key signals include δ 3.5–4.0 ppm (CH-S) and δ 2.5 ppm (thiadiazole-CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 290.05) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. For example, antimicrobial activity may vary due to efflux pump expression in Gram-negative vs. Gram-positive bacteria .
- Metabolomic Profiling : Use LC-MS/MS to detect metabolite interference or degradation products that may skew activity results .
Q. What strategies integrate computational modeling with experimental data to predict pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to calculate logP (predicted ~2.1) and bioavailability scores. Molecular dynamics simulations can model blood-brain barrier permeability, which is critical for CNS-targeted studies .
- Docking Studies : Map the compound’s sulfanyl-methyl group into hydrophobic pockets of target proteins (e.g., bacterial dihydrofolate reductase) to rationalize inhibitory activity .
Q. What challenges arise in interpreting NMR and mass spectrometry data due to structural complexity?
- Methodological Answer :
- Stereochemical Ambiguity : The piperidine ring’s chair conformation and thiadiazole orientation can lead to overlapping NMR signals. Use 2D techniques (COSY, NOESY) to resolve spatial relationships .
- Fragmentation Artifacts : In MS, the labile S-CH bond may cleave, producing false fragments. Employ collision-induced dissociation (CID) at low energies to preserve the parent ion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
